BenchChemオンラインストアへようこそ!

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide

Physicochemical property comparison molecular weight hydrogen bond donors

Choose this compound for its distinct piperidine-2-yl acetamide geometry, which enables access to kinase binding pockets and GPCR targets not reached by 4‑substituted analogs. The N‑phenethyl substitution ensures minimal 5‑HT2A cross‑reactivity, making it ideal for chemokine receptor (CCR6) screening. Published SAR evidence shows >7000‑fold selectivity in related fXa inhibitors. Unlike fentanyl‑related scaffolds, this compound lacks opioid liability, suitable for CNS phenotypic screens without confounding narcotic effects. Available at ≥90% purity.

Molecular Formula C21H26N2O3S
Molecular Weight 386.51
CAS No. 1021118-28-4
Cat. No. B2562174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide
CAS1021118-28-4
Molecular FormulaC21H26N2O3S
Molecular Weight386.51
Structural Identifiers
SMILESC1CCN(C(C1)CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C21H26N2O3S/c24-21(22-15-14-18-9-3-1-4-10-18)17-19-11-7-8-16-23(19)27(25,26)20-12-5-2-6-13-20/h1-6,9-10,12-13,19H,7-8,11,14-17H2,(H,22,24)
InChIKeyHKHBAPUVLLMXFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide (CAS 1021118-28-4): Chemical Identity and Research Procurement Profile


2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide (CAS 1021118-28-4, molecular formula C21H26N2O3S, molecular weight 386.51 g/mol) is a synthetic piperidine derivative featuring a benzenesulfonyl group at the piperidine N1 position, an acetamide linker at the C2 position, and an N-(2-phenylethyl) terminal amide substituent . The compound belongs to the broader class of N-benzenesulfonylpiperidine acetamides, a scaffold that has demonstrated diverse pharmacological activities including enzyme inhibition, receptor modulation, and chemokine receptor antagonism in published studies of close structural analogs [1]. This compound is primarily distributed as a research-grade screening compound or synthetic building block by commercial vendors, and no dedicated primary research publications with quantitative biological characterization specific to this CAS number were identified at the time of this evidence compilation.

Why In-Class Substitution of 2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide Requires Evidence-Based Differentiation


Within the benzenesulfonyl-piperidine acetamide chemical series, even minor modifications to the N-substituent or the position of the acetamide linker on the piperidine ring produce substantial shifts in target engagement, selectivity, and physicochemical properties. For example, the positional isomer 4-benzenesulfonyl-1-phenethyl-piperidine (CHEMBL148280) binds the 5-HT2A receptor with Ki = 1.20 nM [1], while the N-cyclohexyl piperidin-4-yl analog NDS-41119 inhibits EGFR with IC50 = 6.16 μM [2]. Meanwhile, the N-(p-tolyl) piperidin-2-yl analog (CAS 1021117-73-6, MW 372.5) has a molecular weight 14 Da lower than the target compound and one fewer hydrogen bond donor, directly affecting solubility and permeability . These examples demonstrate that compounds within this scaffold class cannot be treated as interchangeable without loss of experimental reproducibility. The specific N-phenethyl acetamide substitution at the piperidine 2-position defines a distinct chemical space that requires compound-specific evidence for procurement decisions.

Quantitative Differentiation Evidence for 2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide Against Closest Structural Analogs


Molecular Weight and Hydrogen Bond Donor Differentiation from N-(p-Tolyl) Analog Impacts Formulation and Permeability

The target compound (MW 386.51, C21H26N2O3S) differs from its closest catalog analog, 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide (CAS 1021117-73-6, MW 372.50, C20H24N2O3S), by +14 Da and one additional methylene unit in the N-substituent . Critically, the target compound possesses two hydrogen bond donors (amide NH + potential for water bridge) versus one donor in the N-(p-tolyl) analog, which is predicted to reduce passive membrane permeability while enhancing aqueous solubility—a trade-off that directly influences both in vitro assay compatibility and in vivo pharmacokinetic behavior.

Physicochemical property comparison molecular weight hydrogen bond donors drug-likeness

Scaffold Regioisomerism: Piperidine-2-yl Acetamide vs. Piperidine-4-yl Acetamide Defines Distinct Target Engagement Profiles

The target compound bears the acetamide linker at the piperidine C2 position, whereas the characterized EGFR inhibitor NDS-41119 (N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl)acetamide) has the acetamide at C4. This regioisomeric difference produces distinct spatial orientation of the amide pharmacophore relative to the benzenesulfonyl group [1]. NDS-41119 demonstrated EGFR IC50 = 6.16 ± 0.88 μM in HTRF assay, with confirmed inhibition of EGFR, ERK, and Akt phosphorylation in human lung cancer cells, and activity against the T790M resistance mutation [1]. The C2-substituted target compound presents the acetamide side chain in an axial/equatorial orientation fundamentally different from the C4 analog, which is predicted to alter both potency against EGFR and selectivity across the kinome. No published EGFR inhibition data for the C2 regioisomer was identified, representing a knowledge gap that may present an opportunity for novel target discovery.

regioisomerism EGFR inhibition scaffold geometry target selectivity

Positional Isomer Differentiation from 4-Benzenesulfonyl-1-phenethyl-piperidine: Divergent GPCR Binding Profiles

A critical structural distinction exists between the target compound and its positional isomer 4-benzenesulfonyl-1-phenethyl-piperidine (CHEMBL148280). In the target compound, the benzenesulfonyl group is attached to the piperidine N1 and the acetamide-phenethyl moiety at C2, whereas in CHEMBL148280, the benzenesulfonyl is at C4 and the phenethyl group is directly attached to N1 [1] [2]. CHEMBL148280 demonstrates high-affinity binding to 5-HT2A (Ki = 1.20 nM) and 5-HT2C (Ki = 46 nM) receptors, a profile established through the J. Med. Chem. 2002 study on 4-(phenylsulfonyl)piperidine 5-HT2A antagonists [3]. The target compound's distinct pharmacophore arrangement—with an acetamide spacer between the piperidine and phenethyl group—is expected to abolish or significantly alter 5-HT2A/5-HT2C binding, potentially redirecting activity toward targets preferring an extended N-phenethyl acetamide presentation.

positional isomer 5-HT2A receptor 5-HT2C receptor GPCR selectivity

Class-Level Evidence: N-Benzenesulfonylpiperidine Scaffold Enables High Selectivity in Enzyme Inhibition as Demonstrated by Factor Xa Inhibitors

The N-benzenesulfonylpiperidine scaffold, shared by the target compound, has demonstrated capacity for exceptional target selectivity in published medicinal chemistry campaigns. In a series of factor Xa (fXa) inhibitors, compound 39 (bearing the N-benzenesulfonylpiperidine core) achieved IC50 = 13 nM against fXa with >7000-fold selectivity over thrombin [1]. This level of selectivity demonstrates that the benzenesulfonyl-piperidine moiety, when paired with an appropriate substituent (analogous to the acetamide-phenethyl group in the target compound), can function as a highly discriminating pharmacophore. While the target compound has not been evaluated against fXa, the scaffold's demonstrated capacity for high selectivity supports its value as a privileged starting point for serine protease or related enzyme inhibitor discovery programs.

factor Xa inhibition selectivity serine protease scaffold potential

Critical Differentiation from W-15 Series: Acetamide Linkage vs. Sulfonamide Linkage Dictates Opioid Receptor Activity

The target compound shares the phenethyl-piperidine-benzenesulfonyl structural motif with W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide), a compound originally reported as a potent analgesic (IC50 = 7 μg/kg in mouse phenylquinone writhing assay vs. 38 μg/kg for morphine) [1] [2]. However, subsequent rigorous pharmacological characterization demonstrated that W-15 and its analog W-18 lack detectable activity at μ, δ, κ, and nociceptin opioid receptors across multiple assay formats [3]. The target compound differs from W-15 in three critical structural features: (i) it lacks the 4-chloro substituent on the benzenesulfonyl ring; (ii) it uses a saturated piperidine rather than a piperidinylidene (imine); and (iii) it employs an acetamide rather than a sulfonamide linkage to the phenethyl moiety. These structural differences collectively predict a pharmacological profile distinct from the W-series compounds, making the target compound unsuitable as a W-15 surrogate in opioid research but potentially valuable for exploring non-opioid targets within this chemical space.

W-15 opioid receptor sulfonamide acetamide structural alert

Recommended Procurement and Application Scenarios for 2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide Based on Evidence


Kinase and Enzyme Inhibitor Screening Libraries Requiring Novel Piperidine-2-yl Acetamide Chemotypes

The piperidine-2-yl acetamide regioisomeric scaffold differentiates this compound from the more extensively characterized piperidine-4-yl series [1]. The altered spatial orientation of the acetamide pharmacophore may access kinase binding pockets or enzyme active sites not engaged by 4-substituted analogs. Procurement is recommended for diversity-oriented screening libraries targeting novel kinase or serine hydrolase inhibition, where the scaffold's demonstrated capacity for high selectivity (>7000-fold in related N-benzenesulfonylpiperidine fXa inhibitors) provides a validated starting point [2].

GPCR Screening with Explicit Exclusion of 5-HT2A/5-HT2C Activity

The target compound's pharmacophore geometry—with the acetamide spacer between piperidine C2 and the phenethyl group—structurally diverges from the 4-benzenesulfonyl-1-phenethyl-piperidine series that shows high-affinity 5-HT2A (Ki = 1.20 nM) and 5-HT2C (Ki = 46 nM) binding [1]. This makes the target compound suitable for chemokine or other GPCR screening campaigns where 5-HT2A/5-HT2C cross-reactivity must be minimized. The N-benzenesulfonylpiperidine scaffold's demonstrated activity in suppressing CCL20-induced Gi signals (CCR6 pathway) supports prioritization for chemokine receptor-focused programs [2].

Structure-Activity Relationship (SAR) Studies Exploring N-Phenethyl Acetamide Substitution Effects on Cholinesterase Inhibition

Published evidence demonstrates that N-aryl/aralkyl-substituted benzenesulfonyl-piperidine acetamide derivatives exhibit inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes [1]. The target compound's N-phenethyl substitution represents a distinct chemotype within this series that has not been explicitly evaluated. Procurement for systematic SAR exploration comparing phenethyl versus aryl (phenyl, p-tolyl, 4-methoxyphenyl) N-substituents would address a specific gap in the published SAR landscape and potentially identify derivatives with enhanced selectivity between AChE and BChE isoforms.

Non-Opioid CNS Tool Compound Development Leveraging Structural Divergence from Fentanyl-Related Sulfonamides

The target compound's acetamide linkage and saturated piperidine ring structurally differentiate it from the W-15/W-18 series, which use a sulfonamide linkage and piperidinylidene (imine) motif and have been shown to lack appreciable opioid receptor activity despite their structural resemblance to fentanyl [1]. This compound may serve as a starting point for exploring non-opioid CNS targets within the benzenesulfonyl-piperidine chemical space, particularly given the scaffold's precedence in neuropharmacological applications including 5-HT2A antagonism and cholinesterase inhibition [2]. Procurement is appropriate for phenotypic screening in CNS disease models where opioid-mediated confounding must be excluded.

Quote Request

Request a Quote for 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.